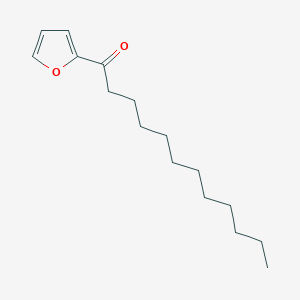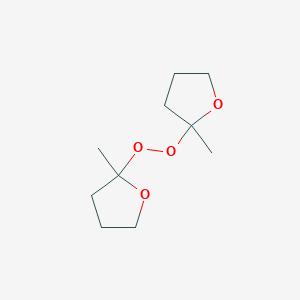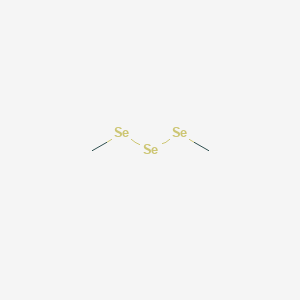
Chromium;osmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium;osmium is a compound that combines the properties of both chromium and osmium. Chromium is a transition metal known for its high corrosion resistance and hardness, while osmium is a dense, hard, and brittle metal belonging to the platinum group. The combination of these two elements results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium;osmium compounds typically involves the reaction of chromium and osmium salts under controlled conditions. One common method is the co-precipitation technique, where aqueous solutions of chromium and osmium salts are mixed, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of a pure compound.
Industrial Production Methods
Industrial production of this compound compounds often involves high-temperature reduction processes. For example, chromium and osmium oxides can be reduced using hydrogen gas at elevated temperatures to produce the desired compound. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Chromium;osmium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of chromium and osmium, as well as the presence of other ligands or reagents.
Common Reagents and Conditions
Oxidation Reactions: this compound compounds can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic conditions and result in the formation of higher oxidation state compounds.
Reduction Reactions: Reduction of this compound compounds can be achieved using reducing agents like sodium borohydride or hydrogen gas. These reactions often require elevated temperatures and inert atmospheres to prevent oxidation.
Substitution Reactions: Ligand substitution reactions involve the replacement of one ligand with another. Common reagents for these reactions include halides, phosphines, and amines. The reaction conditions, such as solvent and temperature, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state compounds. Substitution reactions result in the formation of new ligand complexes.
Scientific Research Applications
Chromium;osmium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: In chemistry, this compound compounds are used as catalysts in various organic reactions, including hydrogenation, oxidation, and polymerization reactions. Their ability to facilitate these reactions makes them valuable in synthetic chemistry.
Biology: In biological research, this compound compounds are used as staining agents in electron microscopy. Osmium tetroxide, a compound of osmium, is particularly useful for staining lipids and providing contrast in biological samples.
Medicine: this compound compounds have potential applications in medicine, particularly in cancer therapy. Some organometallic osmium compounds have shown promising anticancer activity by inducing apoptosis in cancer cells.
Industry: In industrial applications, this compound compounds are used in the production of hard and wear-resistant coatings. These coatings are applied to various surfaces to enhance their durability and resistance to corrosion.
Mechanism of Action
The mechanism of action of chromium;osmium compounds varies depending on their specific application. In catalysis, these compounds facilitate chemical reactions by providing an active site for the reactants to interact. The molecular targets and pathways involved in these reactions depend on the specific reaction being catalyzed.
In biological applications, the mechanism of action of this compound compounds involves their interaction with cellular components. For example, osmium tetroxide binds to lipids in cell membranes, providing contrast in electron microscopy. In cancer therapy, organometallic osmium compounds induce apoptosis by interacting with cellular proteins and disrupting cellular processes.
Comparison with Similar Compounds
Chromium;osmium compounds can be compared with other similar compounds, such as chromium;platinum and chromium;ruthenium compounds. While all these compounds share some common properties, such as high catalytic activity and stability, this compound compounds are unique in their combination of properties from both chromium and osmium.
Similar Compounds
Chromium;platinum: Known for their excellent catalytic properties, particularly in hydrogenation reactions.
Chromium;ruthenium: Used in various catalytic and industrial applications, with a focus on oxidation reactions.
Chromium;palladium: Known for their catalytic activity in carbon-carbon bond formation reactions.
This compound compounds stand out due to their unique combination of high density, hardness, and catalytic activity, making them valuable in a wide range of applications.
Properties
CAS No. |
12018-21-2 |
|---|---|
Molecular Formula |
Cr2Os |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
chromium;osmium |
InChI |
InChI=1S/2Cr.Os |
InChI Key |
NEACSLRJAQXDSP-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)




![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)






